molecular formula C16H23N5O2S B2397436 1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034530-25-9

1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2397436
CAS No.: 2034530-25-9
M. Wt: 349.45
InChI Key: UZMGPAWMFBDYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

Sulfonamide compounds are often explored for their catalytic properties in chemical synthesis. For example, zinc chloride has been utilized as a catalyst in the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, demonstrating the utility of sulfonamides in facilitating chemical reactions under optimized conditions for moderate to good yields (Yu et al., 2014). Such methodologies highlight the importance of sulfonamide groups in the development of efficient synthetic routes for heterocyclic compounds.

Pharmaceutical Research

Sulfonamide derivatives have been extensively studied for their pharmaceutical properties. Research on arylsulfonamide derivatives of (aryloxy)ethyl piperidines has identified compounds with potent 5-HT7 receptor antagonist activity, demonstrating the potential of sulfonamide compounds in the development of treatments for central nervous system disorders (Canale et al., 2016). This illustrates the role of sulfonamides in the search for new therapeutic agents with specific receptor selectivity.

Properties

IUPAC Name

1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]imidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-13-9-15(3-6-17-13)21-7-4-14(5-8-21)10-19-24(22,23)16-11-20(2)12-18-16/h3,6,9,11-12,14,19H,4-5,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMGPAWMFBDYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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